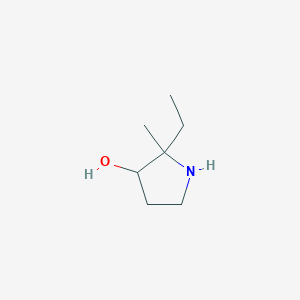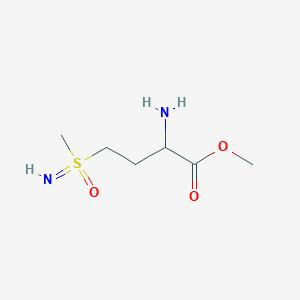![molecular formula C12H16ClNO4S B13498176 tert-butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate](/img/structure/B13498176.png)
tert-butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate: is a chemical compound with the molecular formula C12H16ClNO4S and a molecular weight of 305.78 g/mol . It is a carbamate derivative, which is often used in organic synthesis and as a protecting group for amines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with 3-(chlorosulfonyl)benzyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: tert-Butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate can undergo nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base like triethylamine.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: Yields the corresponding amine and tert-butyl carbamate.
Applications De Recherche Scientifique
Chemistry:
- Used as a protecting group for amines in peptide synthesis .
- Employed in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine:
- Investigated for its potential use in drug development due to its ability to modify biological molecules .
Industry:
Mécanisme D'action
The mechanism of action of tert-butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under specific conditions, allowing for the controlled release of the amine . This property is particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial .
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: Used as a protecting group for amines and can be removed under acidic conditions.
tert-Butyl (3-(bromomethyl)phenyl)carbamate: Similar structure but with a bromomethyl group instead of a chlorosulfonyl group.
Uniqueness: tert-Butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate is unique due to the presence of the chlorosulfonyl group, which allows for specific chemical reactions that are not possible with other carbamate derivatives . This makes it a valuable compound in organic synthesis and industrial applications .
Propriétés
Formule moléculaire |
C12H16ClNO4S |
|---|---|
Poids moléculaire |
305.78 g/mol |
Nom IUPAC |
tert-butyl N-[(3-chlorosulfonylphenyl)methyl]carbamate |
InChI |
InChI=1S/C12H16ClNO4S/c1-12(2,3)18-11(15)14-8-9-5-4-6-10(7-9)19(13,16)17/h4-7H,8H2,1-3H3,(H,14,15) |
Clé InChI |
ZHZTYLZUHTZGAM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(dimethylphosphoryl)phenyl]propanoic acid](/img/structure/B13498093.png)


![1-[6-(Trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine hydrochloride](/img/structure/B13498110.png)
![2-[3-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13498118.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole](/img/structure/B13498138.png)

![(2S)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498149.png)
![3-Azido-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498156.png)



![N-[3-(1,3-Dioxolan-2-YL)benzyl]-N-methylamine](/img/structure/B13498183.png)
